molecular formula C12H21NO3 B3180574 Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 203663-27-8

Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B3180574
CAS RN: 203663-27-8
M. Wt: 227.3 g/mol
InChI Key: ZUKJZCBCBAHQGI-UHFFFAOYSA-N
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Description

“Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate” is likely a complex organic compound. It appears to contain a bicyclic structure (azabicyclo[4.1.0]heptane), which is a type of ring system seen in many natural and synthetic compounds . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry, often imparting specific physical or chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a seven-membered ring (heptane) with a nitrogen atom (aza-), forming a bicyclic structure . The compound also contains a hydroxymethyl group (-CH2OH) and a carboxylate ester group (CO2R, where R is tert-butyl).


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For instance, the presence of an ester group might increase its polarity compared to hydrocarbons, potentially affecting its solubility in different solvents .

Scientific Research Applications

Efficient Synthesis Routes

An efficient scalable route for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is detailed, highlighting improvements over previous methods and the capability for large-scale production. This compound serves as a crucial intermediate in synthesizing complex molecular structures, demonstrating significant advancements in organic synthesis processes (Maton et al., 2010).

Novel Compound Formation

Research into the intramolecular nucleophilic opening of oxirane rings led to the formation of new compounds with potential applications in medicinal chemistry. This process exemplifies the compound's versatility in generating novel chemical entities, which can be further functionalized to produce derivatives with varied biological activities (Moskalenko & Boev, 2014).

Scaffold for Substituted Piperidines

The compound acts as a scaffold for the synthesis of substituted piperidines through regioselective ring-opening and subsequent reactions. This application underscores its utility in the development of new pharmacophores and the exploration of their biological properties, offering pathways to novel drug discovery (Harmsen et al., 2011).

Conformational Constraints in Amino Acids

The synthesis of conformationally constrained amino acids from the compound demonstrates its role in producing analogues of biologically significant molecules. These analogues can provide insights into the relationship between molecular structure and biological activity, aiding in the design of more effective therapeutic agents (Hart & Rapoport, 1999).

Dipeptide Mimetics

The compound's transformation into dipeptide mimetics illustrates its contribution to peptide-based drug discovery. By offering a rigid framework for structure-activity studies, it aids in understanding how small changes in peptide structure can influence biological activity, potentially leading to the development of more targeted therapeutic agents (Mandal et al., 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide accurate information .

Future Directions

The future directions for studying this compound would likely depend on its potential applications. For instance, if it shows promising biological activity, it could be further investigated as a pharmaceutical candidate .

properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-14)6-9(12)7-13/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKJZCBCBAHQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under ice-cooling, 15.3 ml of diethylzinc and 6.7 g of diiodomethane were added to 130 ml of dichloromethane. After further adding a solution of 1.07 g of 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-methanol in dichloromethane (20 ml), the resulting mixture was stirred at room temperature overnight. Then the reaction mixture was poured into saturated ammonium chloride, extracted with ethyl acetate, washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate followed by filtration. After distilling off the solvent under reduced pressure, the obtained residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 90 mg of the title compound as a colorless oily substance.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 4
Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 5
Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 6
Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

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